6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a thiophene ring attached at the 2-position and a methyl group at the 6-position. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the reaction of 2-aminopyridine with thiophene-2-carbaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine core, followed by methylation at the 6-position using methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups attached to the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvent systems like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or RNA, affecting gene expression and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine: An impurity of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Known for its ability to bind with various living systems and used in medicinal chemistry.
Benzo[4,5]imidazo[1,2-a]pyridines: Important due to their ability to bind with various living systems and used in drug development.
Uniqueness
6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to other similar compounds .
Properties
Molecular Formula |
C12H10N2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2S/c1-9-4-5-12-13-10(8-14(12)7-9)11-3-2-6-15-11/h2-8H,1H3 |
InChI Key |
VEWGKELRRMDRHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.